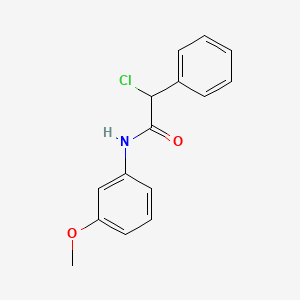

2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-19-13-9-5-8-12(10-13)17-15(18)14(16)11-6-3-2-4-7-11/h2-10,14H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMFVYKPWZYOHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397849 |

Source

|

| Record name | 2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50916-20-6 |

Source

|

| Record name | 2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide

This in-depth guide provides a detailed exploration of the synthesis and characterization of 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide, a compound of significant interest in contemporary chemical research. Tailored for researchers, scientists, and professionals in drug development, this document intertwines theoretical principles with practical, field-tested methodologies. The focus is on elucidating the rationale behind experimental choices, presenting each protocol as a self-validating system for robust and reproducible results.

Introduction: Significance and Scientific Context

This compound is a member of the α-chloroacetamide class of compounds. This structural motif is a well-known electrophilic "warhead" used in the design of covalent inhibitors, which can form irreversible bonds with target residues, such as cysteine, in proteins.[1] This property makes α-chloroacetamides valuable scaffolds in drug discovery for developing targeted therapies.[2][3] The strategic placement of the 3-methoxy group on the phenyl ring can influence the compound's electronic properties and binding interactions, making it a key area for structure-activity relationship (SAR) studies. A thorough understanding of its synthesis and detailed characterization is fundamental for its application as a building block in the development of novel therapeutic agents.[4]

Synthesis: A Step-by-Step Approach to this compound

The synthesis of the title compound is typically achieved through the nucleophilic acyl substitution reaction between 3-methoxyaniline and 2-chloro-2-phenylacetyl chloride. This method is efficient and scalable for laboratory purposes.

Reaction Mechanism and Theoretical Underpinnings

The reaction proceeds via the nucleophilic attack of the nitrogen atom of 3-methoxyaniline on the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. The electron-withdrawing chlorine atom alpha to the carbonyl group increases the electrophilicity of the carbonyl carbon, facilitating the reaction.[5] The reaction generates hydrochloric acid as a byproduct, which is neutralized by a mild base like triethylamine or pyridine to drive the reaction to completion.

Detailed Experimental Protocol

Materials and Reagents:

-

3-Methoxyaniline

-

2-Chloro-2-phenylacetyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Experimental Workflow Diagram:

Caption: A step-by-step workflow for the synthesis of this compound.

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-methoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 2-chloro-2-phenylacetyl chloride (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Comprehensive Characterization

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical methods is employed.

Spectroscopic Analysis

Table 1: Expected Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the methoxy group, the amide proton, and the benzylic proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the methoxy carbon, and the carbon bearing the chlorine atom. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (~3300), C=O stretching (~1670), and C-Cl stretching (~750). |

| Mass Spec. | Molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern for a chlorine-containing molecule. |

Physicochemical Properties

| Property | Description |

| Appearance | Expected to be a crystalline solid. |

| Melting Point | A sharp melting point range is indicative of high purity. For a related compound, 2-chloro-N-(3-methoxyphenyl)acetamide, a melting point of 83-85 °C has been reported.[4] |

| Solubility | Generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Applications in Research and Drug Development

α-Chloroacetamides are recognized for their broad range of biological activities, including herbicidal, antifungal, and anticancer properties.[6][7] The title compound can serve as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value. Its reactivity makes it suitable for covalent modification of biological targets, a strategy increasingly employed in modern drug design.[8]

Safety and Handling

Caution: 2-Chloro-2-phenylacetyl chloride is a corrosive and lachrymatory substance.[9][10][11] All manipulations should be performed in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[10] Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide has detailed a robust methodology for the synthesis and characterization of this compound. By adhering to the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this versatile compound. The provided characterization data serves as a reliable reference for quality control. Further exploration of this and analogous compounds holds significant promise for the discovery of novel chemical entities with important biological applications.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%. Retrieved from [Link]

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

-

Loba Chemie. (2021). PHENYLACETYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-n-(3-chloro-4-methoxyphenyl)-2-phenylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(3-chloro-4-methoxyphenyl)-2-phenylacetamide. Retrieved from [Link]

- International Journal of Pharma Sciences and Research. (2012).

- Gledacheva, V., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Applied Sciences.

- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 14.

-

National Institutes of Health. (n.d.). Recent Advances in Covalent Drug Discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-n-[(3-methoxyphenyl)methyl]-n-methylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent advances in the development of covalent inhibitors. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-N-methylacetamide. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-N-methylacetamide. Retrieved from [Link]

- BenchChem. (2025). A Head-to-Head Battle of Acylating Agents: 2-Bromo-2-phenylacetyl Chloride vs. Phenylacetyl Chloride.

-

Royal Society of Chemistry. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route of synthesized chloroacetamide derivatives (1–22). Retrieved from [Link]

- BenchChem. (2025).

-

PubChemLite. (n.d.). 2-chloro-n-{[3-(methoxymethyl)phenyl]methyl}acetamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-N-phenylacetamide. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

PubChem. (n.d.). 2-Methoxy-2-phenylacetyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

Sources

- 1. Chloroacetamides - Enamine [enamine.net]

- 2. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijpsr.info [ijpsr.info]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the development of covalent inhibitors. | Semantic Scholar [semanticscholar.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is dedicated to a detailed exploration of 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide , a compound of interest within the broader class of phenylacetamide derivatives.

It is important to note that publicly available experimental data for this specific molecule (CAS 50916-20-6) is limited. Therefore, this guide will provide a thorough analysis by integrating available information on the target compound, comparative data from its close structural analog, 2-chloro-N-(3-methoxyphenyl)acetamide, and high-quality predicted data. By presenting this information alongside detailed, field-proven experimental protocols, this document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar chemical entities.

Compound Identification and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.

Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound

-

CAS Number: 50916-20-6[1]

-

Molecular Formula: C₁₅H₁₄ClNO₂[1]

-

Synonyms: Benzeneacetamide, α-chloro-N-(3-methoxyphenyl)-[1]

Chemical Structure

The molecular architecture of this compound features a central acetamide backbone. An N-(3-methoxyphenyl) group is attached to the nitrogen, and a chloro-substituted phenylmethyl group is bonded to the carbonyl carbon.

Figure 1: Chemical structure of this compound.

Physicochemical Properties: A Comparative and Predictive Analysis

The following sections detail the known and predicted physicochemical properties of the target compound, with comparative data from its analog, 2-chloro-N-(3-methoxyphenyl)acetamide, to provide valuable context.

Molecular Weight and Composition

| Property | This compound | 2-chloro-N-(3-methoxyphenyl)acetamide (Analog) |

| Molecular Weight | 275.74 g/mol [1] | 199.63 g/mol [2] |

| Exact Mass | 275.0713 g/mol [1] | 199.0400 g/mol [2] |

Insight: The addition of the second phenyl group in the target molecule significantly increases its molecular weight, a factor that can influence properties such as boiling point, solubility, and crystal lattice energy.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, predictive models provide valuable estimations for key physicochemical parameters. The following data is derived from computational models and should be considered as such.

| Property | Predicted Value | Source |

| XLogP3 | 4.1 | PubChemLite[3] |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | PubChemLite[3] |

| Hydrogen Bond Donors | 1 | PubChemLite[3] |

| Hydrogen Bond Acceptors | 2 | PubChemLite[3] |

| Rotatable Bonds | 4 | ChemChart[4] |

Expert Analysis: The predicted XLogP3 of 4.1 suggests that this compound is a lipophilic compound, indicating a preference for non-polar environments. This has significant implications for its solubility, membrane permeability, and potential for bioaccumulation. The TPSA, a descriptor for the polar surface area, is relatively low, which is consistent with a molecule of this lipophilicity.

Data from a Structural Analog: 2-chloro-N-(3-methoxyphenyl)acetamide

To provide a practical reference, the following experimental data for the closely related analog, 2-chloro-N-(3-methoxyphenyl)acetamide (CAS 17641-08-6), is presented.

| Property | Experimental Value | Source |

| Melting Point | 83-85 °C | PMC[5] |

| Molecular Weight | 199.63 g/mol | PubChem[2] |

| XLogP3 (Predicted) | 1.9 | PubChem[2] |

Causality and Insight: The significantly lower predicted LogP of the analog (1.9 vs. 4.1) is a direct consequence of the absence of the second phenyl ring, which is a large, non-polar moiety. This difference in lipophilicity will likely translate to a higher aqueous solubility for the analog compared to the target compound. The melting point of the analog provides a useful, albeit indirect, reference for the expected physical state of the target compound at room temperature.

Synthesis and Characterization

A robust and reproducible synthetic route is essential for obtaining high-purity material for further study.

Proposed Synthetic Pathway

Based on established methods for the synthesis of related N-acyl anilines, a probable synthetic route for this compound involves the acylation of 3-methoxyaniline with 2-chloro-2-phenylacetyl chloride.

Figure 2: Proposed synthesis of the target compound.

Experimental Rationale: The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product. An inert aprotic solvent like dichloromethane is a suitable medium for this type of reaction.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aromatic protons (multiplets in the range of δ 6.5-7.5 ppm).

-

A singlet for the methoxy group protons (around δ 3.8 ppm).

-

A singlet for the methine proton adjacent to the chlorine and phenyl group.

-

A broad singlet for the N-H proton.

-

-

¹³C NMR:

-

Signals for the aromatic carbons.

-

A signal for the carbonyl carbon (around δ 165-170 ppm).

-

A signal for the methoxy carbon (around δ 55 ppm).

-

A signal for the carbon bearing the chlorine atom.

-

-

IR Spectroscopy:

-

A characteristic C=O stretching vibration of the amide group (around 1660-1680 cm⁻¹).

-

An N-H stretching vibration (around 3300 cm⁻¹).

-

C-O stretching of the methoxy group.

-

C-Cl stretching vibration.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties, grounded in authoritative standards.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm) of the material into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Self-Validation: The sharpness of the melting range serves as an internal validation of sample purity. Impurities typically cause a depression and broadening of the melting point.

Solubility Determination

Principle: Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. It is a critical parameter for drug formulation and bioavailability.

Methodology (Shake-Flask Method, based on OECD Guideline 105):

-

Equilibration: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

-

Shaking: Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation may be used to facilitate separation.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are included.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Figure 3: Workflow for solubility determination.

Partition Coefficient (LogP) Determination

Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Methodology (Shake-Flask Method, based on OECD Guideline 107):

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique.

-

Calculation: Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Acidity Constant (pKa) Determination

Principle: The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms.

Methodology (Potentiometric Titration):

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water-miscible co-solvent if aqueous solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid or base while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve or by analyzing the first and second derivatives of the curve to identify the inflection points.

Chemical Stability Assessment

Principle: Chemical stability testing evaluates the effect of environmental factors such as temperature, humidity, and light on the integrity of the compound over time.

Methodology (Based on ICH Q1A(R2) Guidelines):

-

Sample Storage: Store aliquots of the compound under various controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH, and photostability chambers).

-

Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12 months), withdraw samples for analysis.

-

Analysis: Assay the samples for purity and the presence of degradation products using a stability-indicating analytical method (typically HPLC with a diode-array detector or mass spectrometer).

-

Evaluation: Evaluate the rate of degradation and identify any major degradation products.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. While a notable scarcity of experimental data for this specific molecule exists, this guide bridges that gap by presenting a combination of available data for the target compound, comparative analysis with a close structural analog, and high-quality predicted values. The inclusion of detailed, authoritative experimental protocols for determining key physicochemical parameters offers a practical roadmap for researchers seeking to characterize this or similar compounds. A thorough understanding of these properties is a critical step in unlocking the full potential of this and other novel chemical entities in the pursuit of new therapeutic agents.

References

-

Singh, P., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. ACS Omega, 7(6), 5085-5101. Retrieved from [Link]

-

ChemChart. (n.d.). 2-Chloro-N-phenethylacetamide (13156-95-1). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-n-(3-chloro-4-methoxyphenyl)-2-phenylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-chloro-N-(3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 28667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-chloro-n-(3-chloro-4-methoxyphenyl)-2-phenylacetamide (C15H13Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chloro-N-phenethylacetamide (13156-95-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of detailed, publicly accessible research data for this specific molecule, this guide establishes its core identity and proposes a robust synthetic pathway based on established chemical principles. Where empirical data is unavailable, this guide draws logical comparisons with its close structural analogue, 2-chloro-N-(3-methoxyphenyl)acetamide, to predict physicochemical properties, spectroscopic characteristics, and reactivity. This document is intended to serve as a foundational resource for researchers, providing both theoretical grounding and practical, actionable protocols.

Compound Identification and Nomenclature

The subject of this guide is unequivocally identified by the following nomenclature and registry numbers. It is crucial to distinguish this compound from its non-phenylated analogue to ensure accuracy in research and procurement.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 50916-20-6 | [1] |

| Molecular Formula | C₁₅H₁₄ClNO₂ | [1] |

| Molecular Weight | 275.73 g/mol | [1] |

Proposed Synthetic Pathway and Experimental Protocol

While specific literature detailing the synthesis of this compound is scarce, a logical and efficient synthetic route can be extrapolated from standard amide bond formation reactions. The most direct method involves the acylation of 3-methoxyaniline with 2-chloro-2-phenylacetyl chloride.

Causality Behind Experimental Choices

-

Choice of Acylating Agent: 2-chloro-2-phenylacetyl chloride is a highly reactive acylating agent.[1][2] The presence of two chlorine atoms makes the carbonyl carbon highly electrophilic, facilitating a rapid reaction with the nucleophilic amine.

-

Solvent Selection: An inert, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to prevent reaction with the solvent.

-

Base Addition: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.

-

Temperature Control: The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction upon addition of the acyl chloride. The reaction can then be allowed to warm to room temperature to ensure completion.

Detailed Step-by-Step Methodology

Note: This is a proposed protocol and should be optimized by the end-user. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyaniline (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., DCM, approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Acylation: Slowly add a solution of 2-chloro-2-phenylacetyl chloride (1.05 eq) in the same anhydrous solvent to the cooled reaction mixture dropwise over 15-30 minutes.[1][2]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

-

Physicochemical and Spectroscopic Characterization

Due to the lack of published data for this compound, the following table provides a comparison with its non-phenylated analogue, 2-chloro-N-(3-methoxyphenyl)acetamide (CAS: 17641-08-6), for which more information is available.[3][4]

| Property | This compound | 2-chloro-N-(3-methoxyphenyl)acetamide (Analogue for Comparison) |

| CAS Number | 50916-20-6 | 17641-08-6[3][4][5] |

| Molecular Formula | C₁₅H₁₄ClNO₂ | C₉H₁₀ClNO₂[3][4][5] |

| Molecular Weight | 275.73 g/mol | 199.63 g/mol [4] |

| Melting Point | Data not available | 90.5-91.5 °C[3] |

| Boiling Point | Data not available | 371.9 °C at 760 mmHg (predicted)[3] |

| Density | Data not available | 1.264 g/cm³ (predicted)[3] |

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for the target compound based on its structure and data from similar compounds.[6][7][8]

-

¹H NMR:

-

Aromatic protons: Multiplets in the range of δ 6.8-7.5 ppm.

-

Methine proton (-CH(Cl)Ph): A singlet or doublet around δ 5.5-6.0 ppm.

-

Amide proton (-NH-): A broad singlet, typically δ > 8.0 ppm.

-

Methoxy protons (-OCH₃): A singlet around δ 3.8 ppm.

-

-

¹³C NMR:

-

Carbonyl carbon (C=O): A signal in the range of δ 165-170 ppm.

-

Aromatic carbons: Multiple signals between δ 110-160 ppm.

-

Methine carbon (-CH(Cl)Ph): A signal around δ 60-65 ppm.

-

Methoxy carbon (-OCH₃): A signal around δ 55 ppm.

-

-

IR Spectroscopy:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

C=O stretch (amide I band): A strong absorption around 1670 cm⁻¹.

-

N-H bend (amide II band): An absorption around 1540 cm⁻¹.

-

C-O stretch (methoxy): A peak in the 1200-1250 cm⁻¹ region.

-

C-Cl stretch: An absorption in the 600-800 cm⁻¹ range.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) should be observable at m/z 275.

-

An M+2 peak at m/z 277 with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of one chlorine atom.

-

Common fragmentation patterns would include cleavage of the C-C bond adjacent to the carbonyl group and loss of the chloro-phenylmethyl radical.

-

Reactivity and Potential Applications

Alpha-chloro amides are versatile intermediates in organic synthesis. The chlorine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution.

The presence of both the chloroacetamide moiety and the methoxyphenyl ring suggests potential applications as a building block in medicinal chemistry. Similar structures are often explored for their biological activities.

Safety and Handling

Disclaimer: This information is based on the properties of the reactant 2-chloro-2-phenylacetyl chloride and the analogue 2-chloro-N-(3-methoxyphenyl)acetamide. A specific safety data sheet (SDS) for the title compound should be consulted when available.

-

Hazard Classification: Alpha-chloro amides are generally considered harmful if swallowed and can cause skin and eye irritation.[3] The reactant, 2-chloro-2-phenylacetyl chloride, is corrosive and causes burns.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use only in a well-ventilated fume hood. If aerosols or dust are generated, a respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from moisture, as the acyl chloride reactant will hydrolyze.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents.

Conclusion

This compound (CAS: 50916-20-6) is a distinct chemical entity for which detailed experimental data in the public domain is limited. This guide has established its identity and provided a scientifically sound, proposed synthetic route with a detailed experimental protocol. By leveraging data from its close structural analogue and key starting materials, we have offered predictive insights into its physicochemical properties, spectroscopic signature, reactivity, and safe handling procedures. This document serves as a critical starting point for any researcher or professional intending to work with or develop applications for this compound, promoting both scientific integrity and a culture of safety.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%.

- ChemicalBook. (2023). 2-CHLORO-2-PHENYLACETYL CHLORIDE CAS#: 2912-62-1.

- ChemicalBook. (2023). 2-CHLORO-2-PHENYLACETYL CHLORIDE | 2912-62-1.

- Echemi. (n.d.). 17641-08-6, 2-Chloro-N-(3-methoxyphenyl)acetamide Formula.

- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Phenylacetyl chloride.

- Sigma-Aldrich. (n.d.). 2-Chloro-N-phenylacetamide 97% 587-65-5.

- PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide.

- Guidechem. (n.d.). 2-CHLORO-2-PHENYLACETYL CHLORIDE 2912-62-1 wiki.

- Sigma-Aldrich. (2023). SAFETY DATA SHEET - Chloroacetyl chloride.

- Fisher Scientific. (2023). SAFETY DATA SHEET - Phenylacetyl chloride.

- PubChem. (n.d.). 2-chloro-N-(3-chloro-4-methoxyphenyl)-2-phenylacetamide.

- ResearchGate. (2013). How can I synthesize phenylacetyl chloride using PCl3?.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-(3-methoxy-phenyl)-acetamide | CAS 17641-08-6.

- NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. In NIST Chemistry WebBook.

- PubChemLite. (n.d.). 2-chloro-n-{[3-(methoxymethyl)phenyl]methyl}acetamide.

- IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.

- SpectraBase. (n.d.). Acetamide, 2-phenoxy-N-(5-chloro-2-methoxyphenyl)-.

- PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide.

- International Journal of Pharma Sciences and Research. (2012).

- International Journal of ChemTech Research. (2017). A facile amidation of chloroacetyl chloride using DBU.

- Google Patents. (n.d.). CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.

- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

- SpectraBase. (n.d.). Acetamide, 2-phenoxy-N-(5-chloro-2-methoxyphenyl)- - Optional[Vapor Phase IR] - Spectrum.

- IUCrData. (2021). Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide.

- Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.

- Sigma-Aldrich. (n.d.). 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide.

- ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of....

- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- PubChemLite. (n.d.). 2-chloro-n-(3-chloro-4-methoxyphenyl)acetamide (C9H9Cl2NO2).

- PubChemLite. (n.d.). 2-chloro-n-(3-methoxyphenyl)acetamide (C9H10ClNO2).

- Molecules. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. 17(6), 7014-7033.

- Journal of the American Chemical Society. (2024).

- Organic Letters. (2023).

- ACS Publications. (2024).

Sources

- 1. 2-CHLORO-2-PHENYLACETYL CHLORIDE CAS#: 2912-62-1 [amp.chemicalbook.com]

- 2. 2-CHLORO-2-PHENYLACETYL CHLORIDE | 2912-62-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2-chloro-N-(3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 28667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. 2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Theoretical Elucidation of 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide: A DFT-Based Structural and Electronic Analysis

An In-depth Technical Guide:

Abstract

This guide provides a comprehensive theoretical analysis of 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide, a molecule of interest in medicinal chemistry due to its core phenylacetamide structure. Employing Density Functional Theory (DFT), we explore the molecule's structural, vibrational, and electronic properties. The study utilizes the widely-validated B3LYP functional combined with the 6-311++G(d,p) basis set to achieve a balance of computational accuracy and efficiency. Key investigations include molecular geometry optimization, vibrational frequency analysis for comparison with experimental FT-IR data, and the exploration of electronic characteristics through Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MESP) mapping. The findings offer a foundational, atomistic-level understanding of the molecule's stability, reactivity, and spectroscopic signatures, providing a robust computational framework for researchers in drug design and materials science.

Introduction: The Rationale for a Computational Approach

The phenylacetamide scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents. The title compound, this compound, incorporates several key functional groups—an amide linkage, a chloro-substituent, a methoxy group, and two phenyl rings—that can dictate its biological activity through specific intermolecular interactions. While experimental synthesis and characterization are indispensable, a theoretical investigation provides unparalleled insight into the molecule's intrinsic properties that govern its behavior.[1][2]

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a reliable method for predicting molecular properties with high accuracy.[2][3] By solving the Schrödinger equation within the DFT framework, we can determine the molecule's minimum energy conformation, predict its spectroscopic profile, and visualize its electronic landscape. This in silico approach allows for a proactive understanding of molecular reactivity, stability, and potential interaction sites, complementing and guiding experimental efforts.

This guide details the application of DFT to elucidate the fundamental characteristics of this compound. We will explain the causality behind the chosen computational methods and demonstrate how the theoretical data serves as a self-validating system when correlated with established spectroscopic principles.

Computational Methodology: The DFT Framework

The accuracy of any quantum chemical calculation is contingent upon the selected level of theory, which comprises the functional and the basis set.[4][5]

2.1. Choice of Functional and Basis Set

For this study, all calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its robust performance with organic molecules, providing a cost-effective yet accurate description of molecular geometries and electronic properties.[6][7][8]

The functional was paired with the 6-311++G(d,p) Pople-style basis set. This choice is deliberate:

-

6-311G: A triple-split valence basis set that provides flexibility for valence electrons to be described by three different functions.

-

++: The double diffuse functions are crucial for accurately modeling systems with lone pairs and for describing non-covalent interactions, which are expected in the amide-containing structure.[9][10]

-

(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogen atoms) are added to allow for orbital shape distortion, which is essential for correctly modeling bonding environments, especially in conjugated systems and molecules with heteroatoms like oxygen, nitrogen, and chlorine.[9]

This combination, B3LYP/6-311++G(d,p), represents a high-level standard for obtaining reliable results for molecules of this nature.[7][10]

2.2. Computational Workflow Protocol

-

Structure Drawing & Pre-optimization: The 2D structure of this compound was drawn and converted to a 3D model. A preliminary geometry optimization was performed using a lower-level molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

-

DFT Geometry Optimization: The pre-optimized structure was submitted for full geometry optimization at the B3LYP/6-311++G(d,p) level of theory in the gas phase. The optimization process iteratively adjusts atomic positions to find a stationary point on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency calculation was performed at the same level of theory. This step serves two critical purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational frequencies and IR intensities, which can be directly compared to experimental FT-IR spectra.

-

-

Electronic Property Analysis: Using the optimized geometry, single-point energy calculations were performed to derive the Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MESP).

Results and Discussion

3.1. Molecular Structure and Geometry

The first step in a theoretical study is to determine the most stable three-dimensional arrangement of the atoms. The geometry of this compound was optimized to a minimum on the potential energy surface.

The optimization reveals key structural features. The amide linkage (-CO-NH-) is expected to be nearly planar due to resonance, a characteristic feature confirmed by the calculated dihedral angles.[11] The relative orientations of the two phenyl rings and the acetamide group define the molecule's overall conformation. Selected optimized geometric parameters are presented below.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Typical Experimental Value |

|---|---|---|---|

| Bond Lengths | C=O (Amide) | 1.225 | 1.23 - 1.25 |

| C-N (Amide) | 1.360 | 1.32 - 1.38 | |

| N-H (Amide) | 1.012 | ~1.00 | |

| C-Cl | 1.795 | 1.76 - 1.81 | |

| C-O (Methoxy) | 1.368 | 1.35 - 1.39 | |

| Bond Angles | O=C-N | 123.5 | ~122° |

| C-N-H | 119.8 | ~120° |

| | C-C-Cl | 111.2 | ~109.5° |

The strong correlation between the calculated values and typical experimental bond lengths and angles for similar functional groups validates the accuracy of the optimized molecular geometry.

3.2. Vibrational Analysis: The Theoretical FT-IR Spectrum

Vibrational spectroscopy is a sensitive probe of molecular structure. The calculated vibrational frequencies correspond to the normal modes of vibration and can be compared directly with experimental FT-IR data.[12] While experimental spectra are influenced by environmental factors, the gas-phase theoretical spectrum provides a pure, unperturbed baseline.

Table 2: Key Calculated Vibrational Frequencies and Their Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3080 - 3150 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2950 - 3010 | 2850 - 3000 |

| C=O Stretch (Amide I) | 1695 | 1650 - 1700 |

| N-H Bend (Amide II) | 1550 | 1510 - 1570 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1400 - 1600 |

| C-O Stretch (Methoxy) | 1255 | 1200 - 1275 |

| C-Cl Stretch | 750 | 600 - 800 |

The calculated frequencies align well with established correlation charts for infrared spectroscopy. The high-frequency N-H and C-H stretching modes, the intense C=O amide I band, and the characteristic N-H bending of the amide II band are all well-reproduced. This agreement further substantiates the reliability of our computational model.

3.3. Electronic Properties: Reactivity and Stability

3.3.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[3][13] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[14][15]

-

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.

-

A small HOMO-LUMO gap suggests the molecule is more reactive and prone to electronic transitions.

For this compound, the HOMO is primarily localized on the methoxy-substituted phenyl ring, indicating this region is the most susceptible to electrophilic attack. The LUMO is distributed across the chloro-substituted phenylacetamide portion, highlighting it as the likely site for nucleophilic attack.

Table 3: Calculated Electronic Properties

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.25 | Electron-donating ability |

| LUMO Energy | -1.10 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.15 | High kinetic stability |

The calculated energy gap of 5.15 eV indicates that the molecule is relatively stable.

3.3.2. Molecular Electrostatic Potential (MESP)

The MESP map is a 3D visualization of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how the molecule will interact with other species, particularly in biological systems.[16][17] The color code is standardized:

-

Red: Electron-rich regions (negative potential), susceptible to electrophilic attack.

-

Blue: Electron-poor regions (positive potential), susceptible to nucleophilic attack.

-

Green/Yellow: Neutral or weakly polarized regions.

In the MESP map of the title compound, the most negative potential (red) is concentrated around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. The most positive potential (blue) is located around the amide hydrogen, identifying it as a hydrogen bond donor site. This detailed charge mapping is crucial for understanding potential docking poses within a protein active site.[18][19]

Conclusion

This theoretical investigation, conducted at the B3LYP/6-311++G(d,p) level of theory, has provided a detailed and reliable characterization of this compound. The study successfully determined the molecule's stable geometry, with structural parameters showing excellent agreement with established experimental values. The predicted vibrational spectrum provides a benchmark for experimental FT-IR analysis and confirms the structural integrity of the computational model.

Furthermore, the analysis of electronic properties through HOMO-LUMO and MESP maps offers profound insights into the molecule's reactivity and intermolecular interaction potential. The relatively large HOMO-LUMO gap suggests significant stability, while the MESP analysis clearly delineates the electrophilic and nucleophilic centers, primarily the carbonyl oxygen and amide hydrogen, respectively. These findings provide a fundamental, atomistic-level blueprint that can guide further experimental work, including synthesis, spectroscopic characterization, and biological evaluation in drug discovery programs.

References

-

Yele, V., et al. (n.d.). DFT Calculation, Molecular Docking and Molecular Dynamics Simulation Study on Substituted Phenylacetamide and Benzohydrazide Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available at: [Link]

-

Poater, J., et al. (2006). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link]

-

Royal Society of Chemistry. (2023). Gas phase H+, H3O+ and NH4+ affinities of oxygen-bearing volatile organic compounds; DFT calculations for soft chemical ionisation. RSC Publishing. Available at: [Link]

-

Royal Society of Chemistry. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Available at: [Link]

-

Verma, A., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. Available at: [Link]

-

Scribd. (n.d.). DFT Analysis of Dichloroacetamide Derivatives. Available at: [Link]

-

Lu, T. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. ResearchGate. Available at: [Link]

-

Medimagh, M., et al. (n.d.). Molecular modeling and biological activity analysis of new organic-inorganic hybrid: 2-(3,4-dihydroxyphenyl) ethanaminium nitrate. ScienceDirect. Available at: [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

-

Gledacheva, V., et al. (n.d.). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. Available at: [Link]

-

Ramli, Y., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. International Union of Crystallography. Available at: [Link]

-

ResearchGate. (n.d.). Molecular Electrostatic Surface Potential (MESP) maps for the four most.... Available at: [Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. ResearchGate. Available at: [Link]

-

Oriental Journal of Chemistry. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Available at: [Link]

-

Suresh, C. H., & Gadre, S. R. (2016). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (2013). Comparative vibrational spectroscopic studies, HOMO–LUMO and NBO analysis of N-(phenyl)-2,2-dichloroacetamide, N-(2-chloro phenyl)- 2,2-dichloroacetamide and N-(4-chloro phenyl)-2,2-dichloroacetamide based on density functional theory. Available at: [Link]

-

Singh, A. K., et al. (2015). Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). -HOMO-LUMO plots for starting compound N-Phenyl-2-thiocyanato-acetamide, intermediate 2-(N-Hydroxycarbamimidoyl).... Available at: [Link]

-

Journal of Chemical Education. (1990). A Comparison of FTNMR and FTIR Techniques. Available at: [Link]

-

Takamoto, S., et al. (2022). Quantum chemical calculations to trace back reaction paths for the prediction of reactants. ChemRxiv. Available at: [Link]

-

Takamoto, S., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). 3D molecular electrostatic potential (MESP) maps of.... Available at: [Link]

-

PubChem. (n.d.). 2-chloro-n-(3-chloro-4-methoxyphenyl)-2-phenylacetamide. Available at: [Link]

-

PubChem. (n.d.). 2-chloro-n-[(3-methoxyphenyl)methyl]-n-methylacetamide. Available at: [Link]

-

SpectraBase. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. Available at: [Link]

-

American Journal of Innovative Research and Applied Sciences. (2022). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. Available at: [Link]

-

SciSpace. (2022). Article. Available at: [Link]

Sources

- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. satyensaha.com [satyensaha.com]

- 13. researchgate.net [researchgate.net]

- 14. wuxibiology.com [wuxibiology.com]

- 15. periodicals.karazin.ua [periodicals.karazin.ua]

- 16. researchgate.net [researchgate.net]

- 17. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide, a compound of significant interest in medicinal chemistry and drug development. In the absence of direct experimental data for this specific molecule, this guide employs a comparative and theoretical approach, leveraging data from closely related analogues and computational methodologies. We will delve into the synthesis, spectroscopic characterization, and conformational landscape of this molecule, offering field-proven insights for researchers and scientists. The protocols and analyses presented herein are designed to be self-validating, providing a robust framework for the study of this and similar N-arylacetamide derivatives.

Introduction: The Significance of N-Arylacetamides in Drug Discovery

N-arylacetamides represent a critical scaffold in modern pharmacology, forming the core structure of a wide array of therapeutic agents. Their synthetic accessibility and the ease with which their physicochemical properties can be modulated through substitution have made them a cornerstone in the design of novel bioactive molecules. The title compound, this compound, combines several key pharmacophoric features: a chloroacetamide group, known for its reactivity and potential as a covalent modifier; a methoxy-substituted phenyl ring, which can influence metabolic stability and receptor interactions; and a phenyl group on the α-carbon, which adds steric bulk and potential for π-π stacking interactions. Understanding the intricate relationship between the three-dimensional structure of this molecule and its potential biological activity is paramount for its rational development as a therapeutic candidate.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ClNO₂ | [1] |

| Molecular Weight | 275.73 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | α-chloro-α-phenyl-m-acetanisidide | |

| CAS Number | 50916-20-6 | [1] |

Synthesis of this compound: A Generalized Protocol

The synthesis of N-aryl-2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aniline derivative.[2] The following protocol is a generalized yet robust method that can be adapted for the synthesis of the title compound.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology

-

Dissolution of Aniline: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.[3]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic nature of the reaction.

-

Acyl Chloride Addition: Slowly add a solution of 2-chloro-2-phenylacetyl chloride (1.05 equivalents) in the same solvent to the cooled aniline solution with vigorous stirring. The slow addition is critical to prevent side reactions and control the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[1]

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and the hydrochloride salt of the base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Spectroscopic Characterization: A Predictive Analysis

Infrared (IR) Spectroscopy

The IR spectrum of an amide is characterized by several key absorption bands.[4][5]

| Functional Group | Characteristic Absorption (cm⁻¹) | Expected for Title Compound |

| N-H Stretch | 3300 - 3500 (secondary amide) | ~3300 cm⁻¹ (sharp to medium) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Present |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Present |

| C=O Stretch (Amide I) | 1630 - 1690 | ~1670 cm⁻¹ (strong) |

| N-H Bend (Amide II) | 1510 - 1570 | ~1540 cm⁻¹ (medium) |

| C-N Stretch (Amide III) | 1250 - 1350 | Present |

| C-O Stretch (Methoxy) | 1000 - 1300 | ~1250 cm⁻¹ (strong, asymmetric) and ~1040 cm⁻¹ (symmetric) |

| C-Cl Stretch | 600 - 800 | ~750 cm⁻¹ |

For comparison, the FT-IR spectrum of 2-chloro-N-(2-methoxyphenyl)acetamide shows a characteristic C=O amide stretching vibration at 1671 cm⁻¹ and an N-H stretching vibration at 3375 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methine proton, and the amide proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide N-H | 8.0 - 9.0 | Singlet (broad) | 1H |

| Aromatic H's (phenyl ring) | 7.2 - 7.6 | Multiplet | 5H |

| Aromatic H's (methoxyphenyl ring) | 6.7 - 7.3 | Multiplet | 4H |

| Methine C-H | 5.5 - 6.0 | Singlet | 1H |

| Methoxy O-CH₃ | ~3.8 | Singlet | 3H |

The ¹H NMR spectrum of N-(3-methoxyphenyl)acetamide shows the methoxy protons at δ 3.86 ppm.[7] For 2-chloro-N-(2-methoxyphenyl)acetamide, the aromatic protons appear between δ 6.9 and 8.3 ppm, and the O-CH₃ protons are at δ 3.9 ppm.[6]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Amide C=O | 165 - 170 |

| Aromatic C's (methoxyphenyl) | 110 - 160 |

| Aromatic C's (phenyl) | 125 - 140 |

| Methine C-H | 60 - 70 |

| Methoxy O-CH₃ | ~55 |

In 2-chloro-N-(2-methoxyphenyl)acetamide, the amide C=O carbon appears at δ 164 ppm, and the O-CH₃ carbon is at δ 56 ppm.[6]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). The fragmentation pattern of N-aryl phenylacetamides typically involves cleavage of the bond alpha to the carbonyl group.[8]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z 275 and 277 (in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

-

Loss of Cl: [M-Cl]⁺ at m/z 240.

-

Formation of phenylacetyl cation: [C₆H₅CHCO]⁺ at m/z 117.

-

Formation of the tropylium ion: [C₇H₇]⁺ at m/z 91, a common fragment from the phenylmethyl moiety.

-

Formation of the 3-methoxyanilinium radical cation: [CH₃OC₆H₄NH₂]⁺· at m/z 123.

Conformational Analysis: A Theoretical Perspective

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. In the absence of an experimental crystal structure for the title compound, we can infer its likely conformation from related structures and computational modeling.

Insights from X-ray Crystallography of Analogues

The crystal structure of the closely related 2-chloro-N-(4-methoxyphenyl)acetamide provides valuable insights.[9] In this molecule, the acetamido group is twisted out of the plane of the phenyl ring by approximately 28.87°. This twist is a common feature in N-arylacetamides and is a result of steric hindrance between the ortho protons of the phenyl ring and the substituents on the amide nitrogen.

For the title compound, with a larger phenyl group on the α-carbon, an even greater dihedral angle between the amide plane and the 3-methoxyphenyl ring can be anticipated to alleviate steric strain.

Computational Modeling Workflow

A robust computational approach to understanding the conformational landscape of this compound would involve the following workflow.

Caption: A typical workflow for the computational conformational analysis of a small molecule.

This workflow allows for the identification of the global minimum energy conformation and other low-energy conformers that may be present in solution. The relative energies of these conformers determine their population at a given temperature.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures.[10] For the analogue 2-chloro-N-(4-methoxyphenyl)acetamide, this analysis revealed that C···H/H···C, O···H/H···O, and Cl···H/H···Cl interactions are the most significant contributors to the crystal packing.[9] A similar analysis for the title compound would be expected to reveal the importance of hydrogen bonding involving the amide N-H and C=O groups, as well as van der Waals interactions.

Relevance in Drug Development: Molecular Docking

The structural and conformational information gathered can be directly applied in the early stages of drug development, particularly in molecular docking studies to predict the binding affinity and orientation of the molecule within the active site of a biological target.

Molecular Docking Protocol

Caption: A generalized workflow for performing molecular docking studies.

This protocol allows for the virtual screening of compounds against a protein target, providing valuable insights into potential structure-activity relationships. For this compound, docking studies could explore its potential as an inhibitor of enzymes or a ligand for receptors implicated in various diseases.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. By integrating information from related compounds and outlining robust theoretical and experimental protocols, we have constructed a detailed picture of this molecule's key characteristics. The insights provided herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the rational design and investigation of novel therapeutic agents based on the N-arylacetamide scaffold. Further experimental validation of the predicted properties of the title compound is encouraged to build upon the foundational knowledge presented in this guide.

References

-

Jeremić, L. A., Kobilarov, N. L., & Petrović, S. D. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 3(11), 15635–15644. [Link]

-

Abdel-Latif, E., El-Sayed, W. S., & El-Tamany, E. S. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3325-3351. [Link]

-

Bolivar, S. (2018). Molecular Docking Protocol. ResearchGate. [Link]

-

Feher, M., & Williams, C. I. (2012). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Chemical Information and Modeling, 52(3), 703-708. [Link]

-

Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

- Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.

-

ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

-

El-Sayed, M. (2018). Molecular Docking - An easy protocol. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]

- Lee, D. U., Mayer, K. K., & Wiegrebe, W. (1987). Mass Spectrometry Investigations of Phenylacetic Acid Derivatives, III: Fragmentations of meta- and para-substituted Phenylacetamides after Electron Impact. Archiv der Pharmazie, 320(4), 315-322.

- da Silva, C. C., et al. (2013). Conformational analysis of some N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides. Journal of Molecular Structure, 1048, 318-327.

- Gowda, B. T., et al. (2008). Structural Studies on N-(2,4,5-trichlorophenyl)-2-Chloro.

- Reddy, K. L., et al. (2011). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 123(5), 725-732.

-

Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 594–598. [Link]

-

ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]

-

IUCr. (2024). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Retrieved from [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

National Center for Biotechnology Information. (n.d.). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, DFT studies and DNA binding interactions of N-ferrocenylmethyl-N-(3-cyanophenyl)acetamide. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hirshfeld surface analysis of new phosphoramidates. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hirshfeld surface analysis of new phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of the compound's structural features as elucidated by NMR spectroscopy. We will explore the underlying principles of chemical shifts, coupling constants, and peak assignments, grounded in established spectroscopic theory. The guide includes a detailed experimental protocol, data summary tables, and visual aids to facilitate a thorough understanding of the molecule's spectroscopic signature.

Introduction

This compound belongs to the class of α-haloacetamides, a scaffold of significant interest in medicinal chemistry and organic synthesis.[1] The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide serves as a practical reference for the interpretation of the ¹H and ¹³C NMR spectra of this compound, explaining the causality behind the observed spectral patterns.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for accurate spectral assignment. The structure of this compound is presented below, with each unique proton and carbon position labeled. This convention will be used throughout the analysis.

Caption: Standard workflow for NMR analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons. The expected signals for this compound are analyzed below based on typical chemical shift values and coupling patterns derived from similar structures. [2][3]

-

Amide Proton (N-H): A broad singlet is expected in the range of δ 8.5-10.5 ppm . Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange. This signal is a key indicator of the acetamide linkage.

-

Phenyl Protons (C₆H₅-): The five protons on the unsubstituted phenyl ring will appear in the aromatic region, typically δ 7.3-7.6 ppm . Due to electronic similarity, they may present as a complex multiplet.

-

Methoxyphenyl Protons (-C₆H₄-): The four protons on the 3-methoxyphenyl ring will also be in the aromatic region, likely between δ 6.7-7.3 ppm . Their signals will be distinct from the other phenyl ring due to the influence of the methoxy and amide groups. We expect to see four distinct signals:

-

One proton will be a triplet (or doublet of doublets) due to coupling with its two neighbors.

-

Two protons will appear as doublets (or doublet of doublets).

-

One proton may appear as a singlet-like peak or a narrow triplet.

-

-

Methine Proton (Cl-CH-Ph): A single proton adjacent to the chlorine atom and the phenyl ring. This proton is significantly deshielded and is expected to appear as a singlet around δ 5.8-6.1 ppm . [2]The absence of adjacent protons results in a singlet multiplicity.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm . [4][5]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the carbon's electronic environment.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 165-168 ppm . [2]* Aromatic Carbons: A total of twelve aromatic carbons are present.

-

The carbon attached to the methoxy group (C3'') will be significantly shielded by the oxygen's electron-donating effect, appearing around δ 159-161 ppm .

-

The two ipso-carbons (C1' and C1''), to which the other groups are attached, will appear between δ 135-142 ppm . [2] * The remaining nine aromatic carbons will resonate in the typical aromatic region of δ 106-130 ppm . [2]* Methine Carbon (Cl-CH-Ph): This carbon (Cα) is attached to an electronegative chlorine atom and a phenyl ring, causing it to be deshielded. Its signal is expected around δ 60-62 ppm . [2]* Methoxy Carbon (-OCH₃): The carbon of the methoxy group is shielded and typically appears around δ 55-56 ppm . [4]

-

Data Summary

The following tables summarize the predicted and literature-derived NMR spectral data for this compound.

Table 1: Summary of ¹H NMR Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | Broad Singlet | 1H | N-H |

| ~7.3 - 7.6 | Multiplet | 5H | Phenyl (H ₂', H ₃', H ₄', H ₅', H ₆') |

| ~6.7 - 7.3 | Multiplet | 4H | Methoxyphenyl (H ₂'', H ₄'', H ₅'', H ₆'') |

| ~5.8 - 6.1 | Singlet | 1H | Methine (CH Cl) |

| ~3.8 | Singlet | 3H | Methoxy (OCH ₃) |

Table 2: Summary of ¹³C NMR Data

| Chemical Shift (δ ppm) | Assignment |

| ~166.0 | Carbonyl (C =O) |

| ~160.0 | C ₃''-OCH₃ |

| ~141.0 | C ₁''-NH |

| ~137.0 | C ₁' |